Cas no 1499628-38-4 (6-Bromo-indolizine)

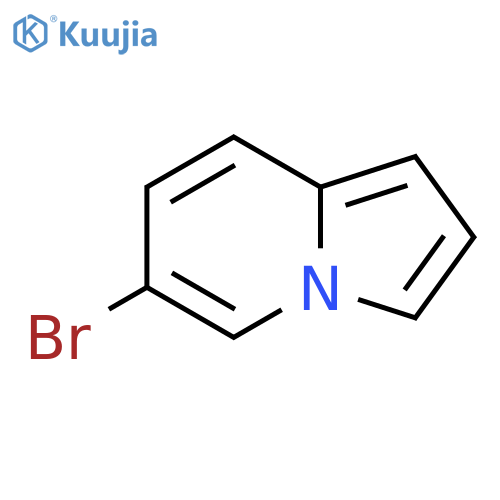

6-Bromo-indolizine structure

商品名:6-Bromo-indolizine

CAS番号:1499628-38-4

MF:C8H6BrN

メガワット:196.043941020966

MDL:MFCD31699188

CID:5053115

6-Bromo-indolizine 化学的及び物理的性質

名前と識別子

-

- 6-Bromoindolizine

- 6-Bromo-indolizine

- 7-Bromo-indolizine

-

- MDL: MFCD31699188

- インチ: 1S/C8H6BrN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H

- InChIKey: SCLFBNCOSFBMKG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=CC=CN2C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 4.4

6-Bromo-indolizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A451968-250mg |

6-Bromoindolizine |

1499628-38-4 | 95% | 250mg |

$337.0 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1126711-1g |

7-Bromo-indolizine |

1499628-38-4 | 95% | 1g |

$2105 | 2024-07-28 | |

| Chemenu | CM230213-250mg |

6-Bromoindolizine |

1499628-38-4 | 95% | 250mg |

$*** | 2023-03-30 | |

| eNovation Chemicals LLC | Y1126711-5g |

7-Bromo-indolizine |

1499628-38-4 | 95% | 5g |

$7705 | 2024-07-28 | |

| TRC | B688655-10mg |

6-Bromo-indolizine |

1499628-38-4 | 10mg |

$ 471.00 | 2023-04-18 | ||

| Ambeed | A451968-1g |

6-Bromoindolizine |

1499628-38-4 | 95% | 1g |

$882.0 | 2025-02-24 | |

| Ambeed | A451968-100mg |

6-Bromoindolizine |

1499628-38-4 | 95% | 100mg |

$205.0 | 2025-02-24 | |

| TRC | B688655-50mg |

6-Bromo-indolizine |

1499628-38-4 | 50mg |

$ 1800.00 | 2023-09-08 | ||

| 1PlusChem | 1P01E2PR-250mg |

6-Bromo-indolizine |

1499628-38-4 | 95% | 250mg |

$275.00 | 2024-06-20 | |

| Aaron | AR01E2Y3-1g |

6-Bromo-indolizine |

1499628-38-4 | 95% | 1g |

$730.00 | 2025-02-12 |

6-Bromo-indolizine 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

1499628-38-4 (6-Bromo-indolizine) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1499628-38-4)6-Bromo-indolizine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):184.0/303.0/794.0